molecular formula C13H12N4O3 B2423771 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775524-78-1

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2423771
CAS No.: 1775524-78-1
M. Wt: 272.264
InChI Key: MRENOFHOLMRLKI-UHFFFAOYSA-N
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Description

Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .


Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .

Scientific Research Applications

Antimicrobial Applications

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide and its derivatives have been explored for their antimicrobial properties. Research conducted by Altalbawy (2013) involved synthesizing compounds related to this chemical structure and testing their antimicrobial effectiveness. The study indicates potential for antimicrobial applications, particularly against specific pathogens (Altalbawy, 2013).

Analgesic and Anti-Inflammatory Activities

Compounds with a similar structure have demonstrated significant analgesic and anti-inflammatory properties. More et al. (2022) synthesized a series of derivatives and evaluated their effectiveness in providing pain relief and reducing inflammation. This research suggests the potential therapeutic use of these compounds in managing pain and inflammation (More et al., 2022).

Potential Anticancer Properties

Studies have also explored the anticancer potential of compounds related to this compound. For instance, Bu et al. (2002) investigated derivatives for their cytotoxic effects on various cancer cell lines, indicating possible use in cancer treatments (Bu et al., 2002).

Synthesis and Antimicrobial Activity of Derivatives

Jyothi and Madhavi (2019) focused on synthesizing novel derivatives and testing their antimicrobial activity. Their findings contribute to understanding the broader spectrum of antimicrobial capabilities of these compounds (Jyothi & Madhavi, 2019).

Inhibition of Cathepsins

Research by Lukić et al. (2017) showed that some derivatives are effective inhibitors of cathepsins, enzymes involved in various biological processes, including disease progression. This finding opens up avenues for therapeutic applications in diseases associated with cathepsin activity (Lukić et al., 2017).

Anti-HIV Activity

Compounds structurally related to this compound have been tested for anti-HIV activity. Savant et al. (2018) synthesized novel derivatives and evaluated their efficacy against HIV, demonstrating potential as anti-HIV agents (Savant et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound is a derivative of pyrazinamide, a first-line antitubercular drug . It has been shown to exhibit significant activity against Mycobacterium tuberculosis .

Mode of Action

The compound is a prodrug that gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . The compound is active only at a slightly acidic pH .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting fatty acid synthase FAS I, it disrupts the production of new fatty acids, which are essential for the growth and replication of the bacterium .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound is a key factor related to cell transmembrane transport and other biological processes .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the production of new fatty acids, the compound effectively halts the proliferation of the bacterium .

Action Environment

The compound is active only at a slightly acidic pH , indicating that the acidity of the environment could influence its action, efficacy, and stability

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-8-7-17-11(13(19)15-8)5-10(16-17)12(18)14-6-9-3-2-4-20-9/h2-5,7H,6H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRENOFHOLMRLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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